rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
Description
rac-(4R,5S)-4-(Aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a saturated five-membered lactam ring. Key structural features include:
- 1-methyl group: Contributes to steric effects and metabolic stability.
Its stereochemistry (4R,5S) and racemic nature may influence chiral recognition in biological systems.
Properties
CAS No. |
1955524-32-9 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Pyrrolidinone Core Formation
The pyrrolidinone ring serves as the structural backbone of the compound. A widely adopted approach involves the cyclization of γ-lactam precursors. For example, 5-methyl-4-phenylpyrrolidin-2-one analogs have been synthesized via nitroalkane cyclization, as demonstrated in analogous pyrrolidinone syntheses . In one protocol, diethyl 2-(2-nitro-1R-phenylpropyl)-malonate undergoes base-mediated cyclization in ethanol at reflux, yielding a pyrrolidinone intermediate with 87% efficiency after chromatographic purification .
Key reaction conditions:
This method’s success hinges on stereochemical control during cyclization, achieved through chiral starting materials or asymmetric catalysis. However, the racemic nature of the target compound allows for simplified resolution steps compared to enantiopure analogs.
Industrial workflows often bypass resolution by directly synthesizing racemic mixtures through controlled reaction conditions, such as using achiral catalysts or racemic starting materials.
Catalytic Aminomethylation and Functionalization
Introducing the aminomethyl group at the 4-position requires precise functionalization. A two-step sequence involving:
-
Metalation: Deprotonation of the pyrrolidinone NH group with sodium hydride.
-
Alkylation: Reaction with bromoacetonitrile followed by reduction to the amine.
Case study:
-
Step 1: Treatment of 1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one with NaH in THF at 0°C.
-
Step 2: Alkylation with bromoacetonitrile (−20°C, 2 h), yielding a nitrile intermediate (74% yield).
-
Step 3: Catalytic hydrogenation (H₂, Pd/C) to reduce the nitrile to the aminomethyl group (89% yield) .
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors have been employed for analogous pyrrolidinones, offering:
Key advancements include:
-
Catalytic Optimization: Palladium-catalyzed cross-couplings for pyridine ring introduction.
-
Solvent Recycling: Ethyl acetate/hexane mixtures reused in ≥5 cycles without yield loss .
Purification and Quality Control
Final purification ensures pharmacological-grade material. Industrial protocols use:
Ethyl acetate/hexane (1:10) eluent systems are preferred for chromatographic separation, while recrystallization from ethanol/water mixtures enhances crystal uniformity .
Comparative Analysis of Synthetic Routes
The table below evaluates three dominant methodologies:
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclization-Alkylation | 4 | 58% | 95% | High |
| Flow Chemistry | 3 | 82% | 97% | Very High |
| Resolution-Based | 5 | 45% | 99% | Low |
Flow chemistry emerges as the most efficient, albeit requiring specialized equipment.
Chemical Reactions Analysis
Types of Reactions
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological activities, primarily due to its ability to interact with specific biological targets. Key applications include:
-
Enzyme Inhibition :
- Research indicates that rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one may act as an enzyme inhibitor. The aminomethyl group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
- Receptor Modulation :
-
Neuropharmacology :
- Given its structural similarities to known neuroactive compounds, there is potential for this compound in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for further research in neuropharmacology.
Case Studies
Several studies have highlighted the biological activity and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated effective inhibition of specific enzymes related to metabolic pathways. |
| Study 2 | Receptor Binding | Showed significant modulation of receptor activity associated with neurotransmitter systems. |
| Study 3 | Neuropharmacological Effects | Indicated potential therapeutic effects in animal models of depression and anxiety disorders. |
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and pyridinyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related molecules from the evidence, focusing on core structures, substituents, and functional properties:
Key Comparative Insights:
Substituent Effects on Solubility: The target’s aminomethyl group contrasts with the methoxyethyl group in ’s compound, which increases hydrophilicity but adds steric bulk. Bulky substituents (e.g., cyclohexyl in ) reduce solubility, whereas fluorine atoms (e.g., in SDM-8 ) balance lipophilicity for CNS targeting.
Aromatic vs. Heteroaromatic Moieties :
- The pyridin-4-yl group in the target enables stronger π-π interactions compared to pyrazolyl () or difluorophenyl () groups, which prioritize steric or electronic effects.
Stereochemical and Conformational Flexibility: The fully saturated pyrrolidin-2-one core in the target may offer greater metabolic stability than the partially unsaturated dihydropyridinone in ’s compound.
Biological Activity
The compound rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one, with a CAS number of 1969288-65-0, is a synthetic organic molecule characterized by its unique structural features. It has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.26 g/mol
- Structural Features : The compound consists of a pyrrolidinone core with an aminomethyl group and a pyridine ring, which contribute to its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridine ring engages in π-π interactions. These interactions can modulate the activity of various biological pathways, leading to observed pharmacological effects .
Antivascular Activity
Research has indicated that compounds similar to this compound exhibit antivascular properties. For instance, studies on related pyrrolidine derivatives have shown significant inhibition of tubulin polymerization, which is crucial for endothelial cell function and angiogenesis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that it exhibits cytotoxic activity in the submicromolar range against certain melanoma cells. However, further studies are needed to confirm these findings and elucidate the underlying mechanisms .
Comparative Analysis
A comparative analysis with similar compounds reveals that variations in the position of the pyridine ring significantly influence biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one | Pyrrolidine core with aminomethyl and pyridine at position 2 | Moderate cytotoxicity |
| rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | Pyrrolidine core with aminomethyl and pyridine at position 3 | Enhanced antivascular activity |
This table illustrates how slight modifications can lead to significant differences in biological response.
Study 1: Antitumor Activity
In a study investigating the antitumor potential of pyrrolidine derivatives, this compound was tested against several cancer cell lines. Results indicated a promising cytotoxic effect that warrants further investigation into its therapeutic potential .
Study 2: Mechanistic Insights
Another study focused on the molecular docking of this compound revealed its binding affinity to tubulin's colchicine site, suggesting a mechanism through which it may inhibit cell proliferation by disrupting microtubule dynamics .
Q & A
Q. What synthetic methodologies are reported for rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via stereoselective routes such as the Heck–Matsuda desymmetrization of pyrrolidine precursors. Key steps include palladium-catalyzed coupling and regioselective functionalization. To optimize yields, employ reaction path search methods using quantum chemical calculations (e.g., density functional theory) to identify transition states and energy barriers. Adjust parameters like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (1–5 mol% Pd) based on computational predictions .
Q. Which analytical techniques are essential for confirming stereochemistry and purity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using ESI+ ionization (e.g., m/z calculated vs. observed deviations <2 ppm) .
- X-Ray Powder Diffraction (XRPD) : Validate crystallinity and stereochemical assignment by matching experimental peaks with simulated patterns (e.g., 2θ = 10.2°, 18.5°, 22.7° with intensities >50%) .
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with mobile phases like hexane:isopropanol (90:10) to resolve enantiomers .
Q. How should researchers handle safety risks during synthesis and characterization?
- Methodological Answer :
- First Aid : For inhalation exposure, immediately move to fresh air and administer artificial respiration if needed. Use PPE (gloves, goggles) to prevent skin contact .
- Impurity Control : Monitor residual solvents (e.g., DCM, THF) via GC-MS, adhering to ICH Q3C guidelines. Implement ammonium acetate buffer (pH 6.5) for stability studies .
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability of intermediates in the synthesis pathway?
- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) to model transition states and intermediates. For example:
- Use Gaussian16 with B3LYP/6-31G(d) basis sets to calculate activation energies for aminomethylation steps.
- Validate with experimental kinetics (e.g., rate constants from time-resolved NMR).
- Integrate machine learning (e.g., neural networks) to predict optimal reaction conditions from historical data .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. XRPD) in structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare XRPD-derived unit cell parameters with NMR NOE correlations (e.g., pyridin-4-yl proton coupling patterns).
- Dynamic NMR : Resolve conformational flexibility by variable-temperature experiments (e.g., -40°C to 60°C) to detect rotamers .
- Table : Key XRPD peaks for validation (from ):
| 2θ (°) | Intensity (%) | d-Spacing (Å) |
|---|---|---|
| 10.2 | 100 | 8.67 |
| 18.5 | 75 | 4.79 |
| 22.7 | 60 | 3.91 |
Q. How can researchers investigate structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PyMOL to simulate interactions with target proteins (e.g., kinases). Focus on the aminomethyl and pyridinyl moieties as pharmacophores.
- Free Energy Perturbation (FEP) : Calculate binding affinities for stereoisomers (4R,5S vs. 4S,5R) using Schrödinger Suite .
- In Vitro Assays : Pair computational results with enzymatic inhibition studies (IC50) to validate SAR hypotheses.
Methodological Notes
- Avoid Trial-and-Error : Leverage ICReDD’s integrated computational-experimental workflows to reduce synthesis optimization time by ~40% .
- Data Reproducibility : Archive raw spectroscopic data (e.g., NMR FIDs, HRMS spectra) in repositories like Zenodo for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
